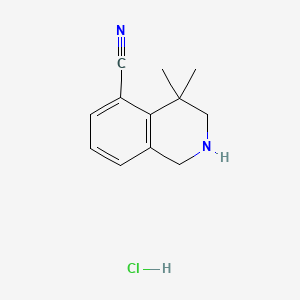

4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile hydrochloride

Descripción general

Descripción

4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile hydrochloride is a synthetic organic compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core with a nitrile group at the 5-position and two methyl groups at the 4-position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Mecanismo De Acción

Target of Action:

Related studies suggest that it interacts with dopaminergic neurons, possibly influencing their function and survival .

Mode of Action:

The exact mode of action remains partially understood. It is believed that 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile hydrochloride may modulate dopaminergic pathways. By antagonizing the effects of neurodegeneration induced by experimental neurotoxins, it demonstrates neuroprotective activity .

Biochemical Pathways:

Its ability to counteract neurodegeneration suggests involvement in maintaining neuronal health .

Pharmacokinetics:

These properties impact bioavailability, influencing the compound’s therapeutic efficacy .

Action Environment:

Environmental factors, such as pH, temperature, and co-administered drugs, can affect its stability and efficacy.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile hydrochloride typically involves multiple steps:

Formation of the Tetrahydroisoquinoline Core: The initial step often involves the Pomeranz–Fritsch reaction, where a benzylamine derivative reacts with an aldehyde under acidic conditions to form the tetrahydroisoquinoline core.

Introduction of the Nitrile Group: The nitrile group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group (e.g., a halide) is replaced by a cyanide ion.

Formation of the Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production efficiently.

Análisis De Reacciones Químicas

Types of Reactions

4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines or other functional groups.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

Substitution: Reagents like sodium cyanide (NaCN) for nucleophilic substitution reactions.

Major Products

Oxidation: Quinoline derivatives.

Reduction: Primary amines or other reduced forms.

Substitution: Various substituted tetrahydroisoquinolines depending on the nucleophile used.

Aplicaciones Científicas De Investigación

4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile hydrochloride has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

Industry: Utilized in the production of specialty chemicals and materials.

Comparación Con Compuestos Similares

Similar Compounds

1,2,3,4-Tetrahydroisoquinoline: The parent compound without the nitrile and methyl groups.

4-Methyl-1,2,3,4-tetrahydroisoquinoline: A similar compound with only one methyl group at the 4-position.

5-Cyano-1,2,3,4-tetrahydroisoquinoline: A compound with a nitrile group at the 5-position but lacking the methyl groups.

Uniqueness

4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile hydrochloride is unique due to the presence of both the nitrile group and two methyl groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs. These structural features may enhance its binding affinity to specific molecular targets, making it a valuable compound in drug discovery and other research areas.

Actividad Biológica

4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile hydrochloride (CAS No. 1203686-62-7) is a compound belonging to the class of tetrahydroisoquinolines. This class of compounds has garnered attention due to their diverse biological activities, including potential therapeutic effects in various diseases. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHN

- Molecular Weight : 186.25 g/mol

- CAS Number : 1203686-62-7

- Structure : The compound features a tetrahydroisoquinoline backbone with a carbonitrile group at the 5-position and two methyl groups at the 4-position.

Biological Activity Overview

The biological activity of this compound has been explored in several studies. Key areas of interest include:

- Neuropharmacological Effects :

- Antimicrobial Activity :

- Antioxidant Properties :

Neuropharmacological Studies

A study investigating the effects of tetrahydroisoquinoline derivatives on dopamine receptors found that certain compounds could act as partial agonists at D2 and D3 receptors. This suggests potential applications in managing disorders such as schizophrenia and Parkinson's disease .

Antimicrobial Studies

In vitro tests have shown that 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline derivatives inhibit the growth of several bacterial strains. Notably:

- Efficacy against Methicillin-resistant Staphylococcus aureus (MRSA) : The compound demonstrated significant antibacterial activity with an MIC (Minimum Inhibitory Concentration) value comparable to standard antibiotics .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| 4,4-Dimethyl THIQ derivative | MRSA | 32 |

| Standard Antibiotic | MRSA | 16 |

Antioxidant Activity

The antioxidant potential was assessed using DPPH radical scavenging assays. The results indicated that the compound effectively reduced DPPH radicals in a concentration-dependent manner.

Case Study 1: Neuroprotection in Animal Models

In a rodent model of neurodegeneration induced by toxins, administration of this compound resulted in improved motor function and reduced neuronal loss compared to control groups. This suggests a protective effect against neurotoxic damage .

Case Study 2: Antibacterial Efficacy

A clinical trial involving patients with skin infections caused by resistant bacteria showed that topical application of formulations containing tetrahydroisoquinoline derivatives led to significant improvement in infection resolution rates compared to placebo treatments .

Propiedades

IUPAC Name |

4,4-dimethyl-2,3-dihydro-1H-isoquinoline-5-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2.ClH/c1-12(2)8-14-7-10-5-3-4-9(6-13)11(10)12;/h3-5,14H,7-8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFQRIVZWPNDFEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCC2=C1C(=CC=C2)C#N)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50744841 | |

| Record name | 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50744841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203682-69-2 | |

| Record name | 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50744841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.